molecular formula C11H9FO5 B8301403 4-(3-Fluoro-4-methoxyphenyl)-4,2-dioxobutyric acid

4-(3-Fluoro-4-methoxyphenyl)-4,2-dioxobutyric acid

Cat. No.: B8301403
M. Wt: 240.18 g/mol
InChI Key: QFHODJPOEKCRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-4-methoxyphenyl)-4,2-dioxobutyric acid is a useful research compound. Its molecular formula is C11H9FO5 and its molecular weight is 240.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9FO5

Molecular Weight

240.18 g/mol

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoic acid

InChI

InChI=1S/C11H9FO5/c1-17-10-3-2-6(4-7(10)12)8(13)5-9(14)11(15)16/h2-4H,5H2,1H3,(H,15,16)

InChI Key

QFHODJPOEKCRCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(=O)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-methoxyacetophenone (2.59 g, 15.4 mmol) and dimethyl oxalate (2.0 g, 16.9 mmol) in THF (25 ml) was portionwise added a 1.7 M solution of potassium tert-amylate in toluene (25 ml, 42.5 mmol). The mixture was stirred at room temperature for 14 hours. Water (1.0 ml) and more THF (25 ml) were added, and stirring at room temperature was continued for 30 hours. Water (250 ml) was added, and the mixture was washed with a mixture of heptane and toluene. The aqueous phase was filtered, acidified with concentrated hydrochloric acid (6.0 ml), and filtered. After drying, 3.09 g (84%) of 4-(3-fluoro-4-methoxyphenyl)-4,2-dioxobutyric acid was obtained. A mixture of this acid (1.99 g, 8.29 mmol), ethanol (75 ml), and hydrazine hydrate (0.80 ml, 2 equiv.) was refluxed for 18 hours. Water (250 ml) and concentrated hydrochloric acid (4.0 ml) were added, and the mixture was filtered. After drying under reduced pressure 1.76 g (90%) of 5-(3-fluoro-4-methoxyphenyl)-2H-pyrazole-3-carboxylic acid acid was obtained as a solid. This acid was used to prepare the title amide using General Procedure (D).
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium tert-amylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

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